molecular formula C8H6F3NO3 B13448374 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene

1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene

Cat. No.: B13448374
M. Wt: 221.13 g/mol
InChI Key: KGQYXVZILXZRBL-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of fluorine and nitro functional groups. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine and nitro groups, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,2-difluoroethanol with a suitable benzene derivative under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure the selective substitution of hydrogen atoms with fluorine and nitro groups . Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The presence of fluorine and nitro groups allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene can be compared with other fluorinated benzene derivatives, such as:

  • 2-(2,2-Difluoroethoxy)-1,1-diethoxyethane
  • 2-Chloro-1,1-difluoroethylene
  • 1,2-Bis(2,2-difluoroethoxy)ethane

These compounds share similar structural features but differ in their specific functional groups and chemical properties.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQYXVZILXZRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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